(S)-(-)-1,2-Epoxybutane

Overview

Description

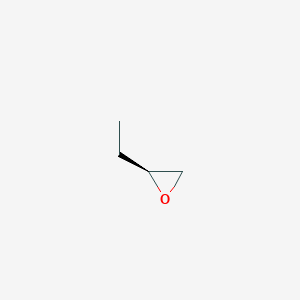

(S)-(-)-1,2-Epoxybutane is an organic compound that belongs to the class of epoxides. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. The (S)-(-) enantiomer refers to the specific spatial arrangement of the atoms, which is important for its reactivity and interactions in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(-)-1,2-Epoxybutane can be synthesized through several methods. One common approach is the epoxidation of 1-butene using a peracid, such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions and yields the epoxide with high enantioselectivity.

Industrial Production Methods: In industrial settings, this compound is often produced via the asymmetric epoxidation of 1-butene. Catalysts such as Jacobsen’s catalyst or Sharpless epoxidation reagents are employed to achieve high enantioselectivity and yield. The process involves the use of oxidizing agents and specific reaction conditions to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-1,2-Epoxybutane undergoes various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols, ethers, or amino alcohols, respectively.

Reduction: The compound can be reduced to form 1,2-butanediol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative cleavage of the epoxide ring can yield carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like ozone or potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically performed in the presence of a nucleophile and a solvent like water or alcohol at room temperature.

Reduction: Conducted using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Oxidation: Carried out using ozone or potassium permanganate in an appropriate solvent, often at low temperatures.

Major Products Formed:

Nucleophilic Substitution: Diols, ethers, amino alcohols.

Reduction: 1,2-Butanediol.

Oxidation: Aldehydes, ketones.

Scientific Research Applications

Chemical Intermediate

(S)-(-)-1,2-Epoxybutane serves as a critical intermediate in the synthesis of several chemical products:

- Butylene Glycols and Derivatives : It is utilized in producing butylene glycols, which are further processed into polybutylene glycols and glycol ethers. These compounds are essential in manufacturing plastics, resins, and surfactants .

- Corrosion Inhibitors : The compound acts as a corrosion-inhibiting additive in vinyl chloride production. It is effective at concentrations between 0.25% and 0.5% .

- Gasoline Additives : It is incorporated into gasoline formulations to enhance performance and stability .

Stabilizer for Chlorinated Hydrocarbon Solvents

A significant portion of this compound is employed as a stabilizer for chlorinated hydrocarbon solvents. This application is crucial because:

- Acid-Scavenging Properties : It mitigates the degradation of chlorinated solvents like trichloroethylene by acting as an acid scavenger, thereby prolonging their usability .

- Safety Enhancement : By stabilizing these solvents, this compound contributes to safer handling and storage conditions in industrial environments.

Toxicological Studies and Safety Applications

Research has highlighted the toxicological profile of this compound, which informs its safe application:

- Carcinogenic Potential : Studies have indicated that prolonged exposure can lead to carcinogenic effects in laboratory animals, particularly in high doses . This necessitates careful handling and regulatory compliance when used in industrial settings.

- Genotoxicity : The compound has been shown to exhibit mutagenic properties in various bacterial strains, indicating potential risks for genetic damage . Such findings underscore the importance of safety protocols during its application.

Environmental Applications

This compound's environmental fate and behavior are critical for assessing its ecological impact:

- Biodegradability : It has been determined to be readily biodegradable under specific conditions, which is favorable for minimizing environmental persistence .

- Low Bioaccumulation Potential : With a log Kow of 0.68, the compound exhibits low potential for bioaccumulation in aquatic systems .

Case Study 1: Industrial Use as a Stabilizer

A study conducted on the use of this compound in trichloroethylene formulations demonstrated that its incorporation significantly reduced the rate of degradation due to acid formation. This application not only enhanced the solvent's stability but also improved safety profiles during storage and handling.

Case Study 2: Synthesis of Butylene Glycols

In a series of experiments aimed at synthesizing butylene glycols using this compound as an intermediate, researchers found that varying reaction conditions could optimize yield and purity. These findings have implications for large-scale production processes in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-(-)-1,2-Epoxybutane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. The specific spatial arrangement of the atoms in the (S)-(-) enantiomer influences its interactions with biological molecules and catalysts, making it a valuable compound in asymmetric synthesis and chiral resolution processes.

Comparison with Similar Compounds

®-(+)-1,2-Epoxybutane: The enantiomer of (S)-(-)-1,2-Epoxybutane with opposite spatial arrangement.

1,2-Epoxypropane (Propylene oxide): A smaller epoxide with similar reactivity but different applications.

1,2-Epoxyoctane: A larger epoxide with similar chemical properties but different physical characteristics.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo enantioselective transformations makes it a valuable tool in asymmetric synthesis and chiral resolution, setting it apart from other epoxides.

Biological Activity

(S)-(-)-1,2-Epoxybutane, a chiral epoxide with the molecular formula CHO, has garnered attention in various fields due to its biological activity. This article presents a comprehensive overview of the compound's biological effects, including its mutagenicity, carcinogenic potential, and other toxicological aspects based on diverse research findings.

- Molecular Weight : 72.11 g/mol

- CAS Number : 30608-62-9

- Structural Formula : Structural Formula

Biological Activity Overview

-

Mutagenicity :

- This compound is classified as a direct-acting alkylating agent , which means it can directly modify DNA. Studies have shown that it induces mutations in various microbial systems including Salmonella typhimurium and Escherichia coli .

- It has been reported to induce SOS repair activity in Salmonella typhimurium TA1525/pSK1002 and produce differential killing zones in strains of E. coli proficient and deficient in DNA repair mechanisms .

-

Carcinogenic Potential :

- Limited evidence suggests that this compound may have carcinogenic properties. In inhalation studies with Fischer 344/N rats and B6C3F1 mice, exposure resulted in a significant increase in nasal cavity tumors and bronchiolar adenomas .

- The compound was also shown to induce DNA damage and mutations in bacterial models, which supports its potential carcinogenicity .

-

Toxicological Studies :

- In a study involving inhalation exposure of mice and rats to 1,2-epoxybutane over 103 weeks, non-neoplastic changes were observed in the nasal epithelium, including inflammation and hyperplasia .

- Acute toxicity assessments revealed that the compound causes severe irritation to the eyes and skin, with an LD50 of approximately 900 mg/kg for oral administration in rats .

Inhalation Study

A significant study involved exposing groups of male and female B6C3F1 mice to varying concentrations of this compound (0, 50, or 100 ppm) for six hours per day over five days a week for 102 weeks. The results indicated:

- Survival rates were comparable across groups until week 86 when high-dose females showed reduced survival.

- Non-neoplastic nasal changes included inflammation and erosion .

Genetic Activity Assessment

The genetic effects of this compound were evaluated through various assays:

- Induction of mutations was confirmed in Drosophila melanogaster, where it caused sex-linked recessive lethal mutations.

- It also increased the frequency of sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells .

Summary Table of Biological Activities

| Biological Activity | Findings |

|---|---|

| Mutagenicity | Induces mutations in bacteria; alkylating agent |

| Carcinogenicity | Limited evidence; nasal tumors in animal studies |

| Acute Toxicity | LD50 ~900 mg/kg (oral); severe skin irritation |

| Genetic Damage | Induces chromosomal aberrations; mutagenic effects |

Q & A

Basic Research Questions

Q. How is the molecular weight of (S)-(-)-1,2-Epoxybutane calculated?

The molecular weight is derived by summing the atomic weights of its constituent atoms (C₄H₈O). Calculations follow:

| Atom | Quantity | Atomic Weight (g/mol) | Total Contribution |

|---|---|---|---|

| Carbon (C) | 4 | 12.0107 | 48.0428 |

| Hydrogen (H) | 8 | 1.008 | 8.064 |

| Oxygen (O) | 1 | 15.9994 | 15.9994 |

| Molecular Weight : 72.106 g/mol . |

Q. What spectroscopic methods are used to characterize this compound?

- ¹H-NMR : To analyze metabolic interactions, as demonstrated in studies of astroglia cell responses .

- EPR Spectroscopy : Used to identify radical intermediates formed during epoxide ring-opening reactions .

- Optical Rotation : Measures enantiomeric purity, with [α]²⁰/D = −10° (neat) .

Q. What are the primary synthetic routes for this compound?

- Epoxidation of 1-Butene : Reaction with peracetic acid yields high-purity epoxide .

- Chlorohydrin Process : Older method involving 1-butene chlorohydrin dehydrochlorination with Ca(OH)₂ .

Advanced Research Questions

Q. How does this compound function in CO₂ cycloaddition catalysis?

It serves as a precursor in hydroxy-rich covalent organic frameworks (COFs), enabling efficient CO₂ conversion into cyclic carbonates. Reaction conditions (e.g., 63°C, 1013 hPa) and catalytic mechanisms are optimized for regioselectivity .

Q. What governs the regioselectivity of ring-opening polymerization (ROP) for this epoxide?

ROP proceeds via nucleophilic attack at the less substituted carbon under basic conditions. Anionic initiators (e.g., alkoxides) yield poly(butylene oxide) with controlled molecular weights . Acidic conditions favor electrophilic pathways, forming branched polymers .

Q. What factors influence the stability of this compound in experimental settings?

- pH : Rapid hydrolysis occurs under acidic conditions (pH < 7) .

- Nucleophiles : Reacts with amines, thiols, or water, necessitating anhydrous storage .

- Temperature : Exothermic polymerization risk above 63°C; storage at 2–30°C recommended .

Q. What toxicological risks are associated with this compound exposure?

- Carcinogenicity : Classified as Group 2B (possibly carcinogenic to humans) by IARC due to nasal tumors in rats and mutagenicity in bacterial assays .

- Acute Toxicity : LD₅₀ (oral, rat) = 500 mg/kg; LC₅₀ (inhalation) = 1743 mg/kg (rabbit) .

Q. How does this compound degrade in the environment?

- Atmospheric Hydrolysis : Reacts with hydroxyl radicals (t₁/₂ ~ hours), forming butanediol and CO₂ .

- Aquatic Fate : 86.8 g/L solubility; low bioaccumulation potential (log Kow = 0.68) .

Q. What safety protocols are critical for handling this compound?

- Ventilation : Required due to flammability (flash point = −26°C) and inhalation risks .

- PPE : Use nitrile gloves and eye protection to prevent dermal/ocular exposure .

- Waste Disposal : Neutralize with dilute acid before incineration .

Q. How is enantiomeric purity validated in synthesized this compound?

- Chiral Chromatography : HPLC with chiral stationary phases (e.g., cyclodextrin columns).

- Polarimetry : Compare observed optical rotation ([α]²⁰/D) to literature values .

Properties

IUPAC Name |

(2S)-2-ethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBACIKXCRWGCBB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315723 | |

| Record name | (2S)-2-Ethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30608-62-9 | |

| Record name | (2S)-2-Ethyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30608-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Ethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-ethyl-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.